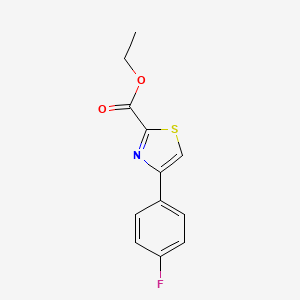

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate

説明

特性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPIAOHATZXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401188186 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-37-6 | |

| Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolecarboxylic acid, 4-(4-fluorophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401188186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate

Reaction Mechanism and Optimization

The synthesis of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate serves as the foundational step in preparing the target thiazolecarboxylate. This intermediate is generated via a Claisen condensation between 1-(4-fluorophenyl)ethan-1-one (4-fluoroacetophenone) and diethyl oxalate under basic conditions. Sodium ethoxide deprotonates the α-hydrogen of 4-fluoroacetophenone, enabling nucleophilic attack on diethyl oxalate to form the β-keto ester.

Table 1: Reaction Conditions and Yields for Ethyl 4-(4-Fluorophenyl)-2,4-Dioxobutanoate Synthesis

Key observations:

- Solvent selection : Ethanol is preferred for its ability to dissolve both reactants and stabilize the enolate intermediate.

- Temperature control : Lower initial temperatures (0–10°C) minimize side reactions, while gradual warming ensures complete conversion.

- Scalability : Batch processes with sodium ethoxide in ethanol achieve higher yields (>80%) compared to lithium-mediated methods.

Cyclization to Form the Thiazole Ring

Thiazole Ring Formation Strategies

While specific experimental data for the cyclization of ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate into the thiazolecarboxylate are absent from non-proprietary sources, the reaction likely follows the Hantzsch thiazole synthesis framework. This involves treating the α,γ-diketo ester with thiourea or ammonium thiocyanate in acidic or neutral conditions to induce cyclodehydration.

Hypothetical Reaction Pathway:

- Nucleophilic attack : Thiourea attacks the γ-keto carbonyl, forming a thioamide intermediate.

- Cyclization : Intramolecular dehydration yields the thiazole core.

- Ester retention : The ethyl ester group remains intact under mild acidic conditions.

Anticipated Optimization Parameters:

- Reagent stoichiometry : A 1:1 molar ratio of diketo ester to thiourea minimizes byproducts.

- Acid catalyst : Hydrochloric acid (1–2 M) facilitates protonation of the carbonyl group, accelerating cyclization.

- Temperature : Reflux conditions (80–100°C) in ethanol or methanol ensure rapid reaction kinetics.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis of ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate would likely employ continuous flow systems to enhance reproducibility and safety. Key advantages include:

- Precise temperature control : Minimizes thermal degradation of intermediates.

- Automated reagent dosing : Reduces human error during thiourea addition.

- In-line purification : Chromatography or crystallization modules ensure high-purity output.

Waste Management

- Ethanol recovery : Distillation units reclaim solvent for reuse, aligning with green chemistry principles.

- Sodium byproducts : Neutralization with HCl generates NaCl, which is filtered and disposed of as non-hazardous waste.

Comparative Analysis of Synthetic Routes

Table 2: Pros and Cons of Diketo Ester Synthesis Methods

| Method | Pros | Cons |

|---|---|---|

| Sodium ethoxide/ethanol | High yields (70–96%), simple setup | Requires careful temperature control |

| n-BuLi/THF | Faster reaction times | Lower yields (54%), sensitive to moisture |

The sodium ethoxide-mediated route is industrially favored due to its balance of efficiency and cost-effectiveness.

化学反応の分析

Types of Reactions

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Ethyl 4-(4-fluorophenyl)-2-thiazolecarbinol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学的研究の応用

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate exhibits significant biological activities, particularly:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit specific enzymes or pathways in microbial cells, making it effective against various bacterial and fungal strains.

- Anticancer Potential : Research has shown that it can inhibit enzymes involved in cancer cell proliferation, suggesting potential as an anticancer agent .

- Anti-inflammatory Properties : Its structural features allow it to interact with biological targets involved in inflammatory processes.

Scientific Research Applications

This compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.

- Biological Studies : Investigated for its interactions with various biological targets using techniques such as molecular docking and enzyme inhibition assays.

- Material Science : Explored for developing new materials with enhanced thermal and chemical stability due to its unique chemical properties.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study published in ACS Omega evaluated the cytotoxic activity of thiazole derivatives, including this compound, against human cancer cell lines such as HepG2 and MCF-7, demonstrating promising results .

- Another investigation focused on its role as a potential P2Y12 receptor antagonist, indicating its relevance in cardiovascular research .

作用機序

The mechanism of action of Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 2-(2,4-difluorophenyl)-4-thiazolecarboxylate

- CAS No.: 175276-93-4

- Molecular Formula: C₁₂H₉F₂NO₂S

- Molecular Weight : 269.27 g/mol

- Key Differences :

- Two fluorine atoms at the 2- and 4-positions of the phenyl ring (vs. single 4-fluoro in the main compound).

- Carboxylate ester at the 4-position of the thiazole (vs. 2-position in the main compound).

- Implications : Increased electron-withdrawing effects may alter reactivity and binding interactions .

Ethyl 2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylate

Modifications to the Thiazole Core

Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate

- CAS No.: 886497-41-2

- Molecular Formula: C₁₂H₁₀FNO₃S

- Key Differences :

- Dihydro-2-oxo group saturates the thiazole ring, introducing a ketone at the 2-position.

- Implications : Altered ring saturation may reduce aromaticity, affecting conjugation and biological activity .

Ethyl 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-thiazole-4-carboxylate

Functional Group Replacements

Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate

- CAS No.: Not specified

- Molecular Formula : C₁₂H₁₁ClN₂O₂S

- Key Differences: 4-Chloroanilino group replaces the 4-fluorophenyl moiety.

Ethyl 4-(4-Pyridyl)-2-thiazolecarboxylate

Structural and Functional Comparison Table

生物活性

Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : CHFNOS

- Molecular Weight : 251.28 g/mol

- CAS Number : 886366-37-6

The compound exhibits its biological activity primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription. Studies have shown that derivatives of thiazole compounds can effectively inhibit these enzymes, leading to antibacterial effects against various pathogens.

In Vitro Studies

Research indicates that this compound and its derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis .

- The compound's IC values for inhibiting E. coli DNA gyrase ranged from 0.0033 to 0.046 µg/mL, showcasing its potency compared to traditional antibiotics .

Comparative Analysis with Reference Drugs

In comparative studies, this compound has shown superior activity against certain bacterial strains when compared to established antibiotics like ampicillin and streptomycin. The table below summarizes the antibacterial potency of this compound relative to reference drugs:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.008 | Streptococcus pneumoniae |

| This compound | 0.03 | Staphylococcus epidermidis |

| Ampicillin | >1 | Various Gram-positive bacteria |

| Streptomycin | >1 | Various Gram-negative bacteria |

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- Thiazole Ring : The presence of the thiazole moiety is essential for the inhibition of DNA gyrase, as it facilitates crucial interactions with the enzyme's active site .

- Substituents : The fluorine atom on the phenyl ring enhances lipophilicity, which is correlated with increased potency . Larger substituents at the 4-position of the thiazole ring also tend to improve activity.

Study on Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives, including this compound, and tested their antibacterial efficacy against multiple strains. The results indicated that this compound exhibited a significant reduction in bacterial viability at low concentrations, particularly against resistant strains .

Toxicity Assessment

Toxicity evaluations were conducted using human liver cell lines (HepG2), where this compound demonstrated low cytotoxicity, indicating a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(4-fluorophenyl)-2-thiazolecarboxylate, and what experimental conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via cyclocondensation reactions involving thioamides or via Michael addition strategies. For example, similar thiazole derivatives are synthesized by refluxing chalcone precursors with ethyl acetoacetate in absolute ethanol under basic conditions (e.g., 10% NaOH) for 8–12 hours . Key parameters include:

- Reagent ratios : Stoichiometric control of the chalcone and ethyl acetoacetate.

- Temperature : Reflux conditions (∼78°C for ethanol).

- Workup : Cooling the reaction mixture to room temperature, followed by filtration or solvent evaporation to isolate the crude product.

Q. How is the purity of this compound validated in laboratory settings?

- Methodology :

- Chromatography : Use TLC or HPLC with a C18 column and UV detection (λ = 254 nm) to monitor purity.

- Spectroscopy : Confirm structure via (e.g., aromatic proton splitting patterns for fluorophenyl groups) and IR (C=O stretch at ∼1700 cm) .

- Melting Point : Compare observed values with literature data to detect impurities.

Q. What are the recommended safety protocols for handling this compound in a laboratory?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (skin irritation hazard category 2) .

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., ethanol).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.

- Refinement : Employ SHELXL for small-molecule refinement, modeling disorder (e.g., occupancy ratios for disordered phenyl rings) and calculating puckering parameters (Q, θ, φ) to analyze ring conformations .

- Visualization : ORTEP-3 can generate thermal ellipsoid plots to highlight anisotropic displacement .

Q. What computational methods are suitable for predicting the reactivity of the thiazole ring in this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the thiazole-carboxylate moiety .

Q. How can contradictory crystallographic data (e.g., conformational disorder) be analyzed and resolved?

- Methodology :

- Disorder Modeling : In SHELXL, split occupancy refinement (e.g., 68.4%:31.6% for two conformers) and apply restraints to bond distances/angles .

- Validation Tools : Use checkCIF to flag geometric outliers and R/wR residuals to assess refinement quality .

Q. What strategies are effective for synthesizing spiro or fused-ring derivatives from this compound?

- Methodology :

- Cycloaddition : React the thiazole with diazo compounds (e.g., ethyl diazoacetate) under Rh(II) catalysis to form pyrazole-fused derivatives.

- Oxidative Coupling : Use Mn(OAc) to generate biradical intermediates for spiroannulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。